molecular formula C11H13FO2 B15241321 2-(5-Fluoro-2-methylphenyl)butanoic acid

2-(5-Fluoro-2-methylphenyl)butanoic acid

Cat. No.: B15241321
M. Wt: 196.22 g/mol
InChI Key: OHBJQVPHKLFWGR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, featuring a fluorine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(5-Fluoro-2-methylphenyl)butanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-methylphenyl)propanoic acid
  • 2-(5-Fluoro-2-methylphenyl)ethanoic acid
  • 2-(5-Fluoro-2-methylphenyl)pentanoic acid

Uniqueness

2-(5-Fluoro-2-methylphenyl)butanoic acid is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, along with the butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-9(11(13)14)10-6-8(12)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

OHBJQVPHKLFWGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)C)C(=O)O

Origin of Product

United States

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